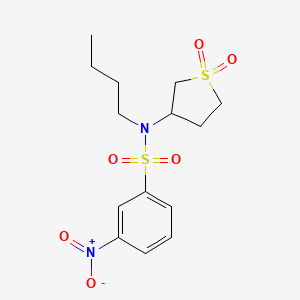
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H20N2O6S2 and its molecular weight is 376.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chemical structure that includes:
- Butyl group
- Tetrahydrothiophene moiety
- Nitrobenzenesulfonamide component
Its molecular formula is C15H20N2O4S with a molecular weight of approximately 336.40 g/mol. The presence of the sulfone group and tetrahydrothiophene ring contributes to its reactivity and interactions within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses a challenge in clinical settings due to its resistance to common antibiotics. The compound's mechanism of action appears to involve the inhibition of protein synthesis in bacteria, although further studies are needed to elucidate the precise pathways involved .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Preliminary studies indicate that it demonstrates cytotoxic effects against cancer cell lines, such as HeLa cells, with an IC50 value of 0.046 μmol/mL. This suggests potential applications in cancer therapy, particularly in targeting specific tumor types.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cellular processes, thereby modulating biochemical pathways.
- Ion Channel Modulation : There is evidence suggesting that related compounds can activate G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for regulating neuronal excitability and cardiac function.
Preclinical Studies
Preclinical studies involving animal models have shown promising results regarding the safety and efficacy of this compound. These studies have laid the groundwork for potential clinical trials aimed at evaluating the compound's therapeutic applications in humans. It is essential to note that preclinical success does not guarantee efficacy in human trials; thus, ongoing research is critical .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Structure | Contains a butyl group and sulfone; potential GIRK channel activator. |
| N-butyl-N-(1,1-dioxido-tetrahydrothiophen-3-yl)-4-fluorobenzamide | Structure | Similar sulfone structure; different fluorine positioning may affect activity. |
| 4-(N-butylsulfamoyl)benzoic acid | Structure | Sulfamoyl group may influence biological activity differently compared to amide linkage. |
This table highlights the distinct pharmacological profiles and potential applications of these compounds based on their structural variations.
Propiedades
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c1-2-3-8-15(13-7-9-23(19,20)11-13)24(21,22)14-6-4-5-12(10-14)16(17)18/h4-6,10,13H,2-3,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXBXBIVMPBDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














